REACTION_CXSMILES
|
[S:1](Cl)(=[O:4])(=O)[OH:2].[CH3:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH:13]C(C)=O)[CH:8]=1.O.[NH3:18]>C1COCC1.C(O)C.Cl>[NH2:13][C:9]1[CH:10]=[CH:11][C:12]([S:1]([NH2:18])(=[O:4])=[O:2])=[C:7]([CH3:6])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CC=C1)NC(=O)C
|
Name
|
ice
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the produced solid was collected
|
Type
|
CUSTOM
|
Details
|
by removing an aqueous layer by decantation
|
Type
|
WASH
|
Details
|
Subsequently, the obtained solid was washed with water (50 mL)
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the temperature of the mixture was raised to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
water (100 mL) was added to the obtained solid, and filtration
|
Type
|
CUSTOM
|
Details
|
to give a crude product
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
methylene chloride (200 mL) was added to the obtained solid, and filtration
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)S(=O)(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |